molecular formula C10H8F4O3 B12062631 Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate

Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate

Katalognummer: B12062631
Molekulargewicht: 252.16 g/mol
InChI-Schlüssel: SLOWPQZCYMEMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate is an organic compound with the molecular formula C10H8F4O3. This compound is characterized by the presence of a benzoate group attached to a tetrafluoroethoxy moiety. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate typically involves the reaction of methyl 2-hydroxybenzoate with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methyl 2-hydroxybenzoate+1,1,2,2-tetrafluoroethanolMethyl 2-(1,1,2,2-tetrafluorethoxy)benzoate\text{Methyl 2-hydroxybenzoate} + \text{1,1,2,2-tetrafluoroethanol} \rightarrow \text{this compound} Methyl 2-hydroxybenzoate+1,1,2,2-tetrafluoroethanol→Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-(1,1,2,2-tetrafluorethoxy)benzoic acid.

    Reduction: Formation of 2-(1,1,2,2-tetrafluorethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate involves its interaction with specific molecular targets. The tetrafluoroethoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate
  • Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
  • Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate

Comparison: Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate is unique due to the position of the tetrafluoroethoxy group on the benzoate ring. This positional difference can significantly impact the compound’s chemical properties and reactivity. For example, the 2-position may offer steric hindrance or electronic effects that are not present in the 3- or 4-position analogs, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C10H8F4O3

Molekulargewicht

252.16 g/mol

IUPAC-Name

methyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C10H8F4O3/c1-16-8(15)6-4-2-3-5-7(6)17-10(13,14)9(11)12/h2-5,9H,1H3

InChI-Schlüssel

SLOWPQZCYMEMRO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1OC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.